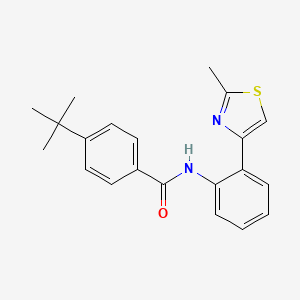
4-(tert-butyl)-N-(2-(2-methylthiazol-4-yl)phenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(tert-butyl)-N-(2-(2-methylthiazol-4-yl)phenyl)benzamide is a chemical compound that belongs to the class of benzamides. It is commonly referred to as TAK-659 and has been extensively studied for its potential applications in scientific research.
科学的研究の応用
Synthesis and Properties of Polyamides
Research has shown that derivatives of 4-tert-butyl compounds, such as 4-tert-butylcatechol, can be used to synthesize polyamides with significant thermal stability and solubility in polar solvents. These polyamides exhibit useful levels of thermal stability, with high glass transition temperatures and weight loss temperatures indicating potential applications in materials science for creating durable and flexible films (Hsiao, Yang, & Chen, 2000).
Ligands for Catalytic Reactions
Tert-butyl phenylazocarboxylates, which share functional groups with the given chemical, have been identified as versatile building blocks in synthetic organic chemistry. They can undergo nucleophilic substitutions and radical reactions, indicating their utility in creating complex organic molecules. This versatility suggests potential applications in pharmaceuticals and organic materials synthesis (Jasch, Höfling, & Heinrich, 2012).
Chemosensors
A phenoxazine-based fluorescence chemosensor, which includes tert-butyl groups in its structure, was developed for the selective detection of Ba2+ ions. This chemosensor demonstrates high selectivity and sensitivity, with potential applications in environmental monitoring and biochemical research. The ability of such compounds to function through intramolecular charge transfer mechanisms, confirmed by DFT studies, underlines their importance in sensor technology (Ravichandiran et al., 2019).
特性
IUPAC Name |
4-tert-butyl-N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2OS/c1-14-22-19(13-25-14)17-7-5-6-8-18(17)23-20(24)15-9-11-16(12-10-15)21(2,3)4/h5-13H,1-4H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKYSSRUHCCWJCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC=CC=C2NC(=O)C3=CC=C(C=C3)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-[4-(Dimethylamino)phenyl]propan-2-yl]prop-2-enamide](/img/structure/B2690464.png)
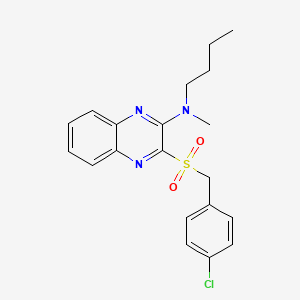

![3-(2-fluorobenzyl)-7-{[3-(1H-pyrazol-1-yl)propyl]amino}pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2690467.png)

![N-[(E)-anthracen-9-ylmethylideneamino]-2-(benzimidazol-1-yl)acetamide](/img/structure/B2690470.png)
![2-Chloro-3-pyridinecarboxylic acid [2-(2,3-dihydroindol-1-yl)-2-oxoethyl] ester](/img/structure/B2690471.png)
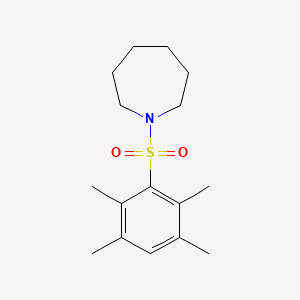
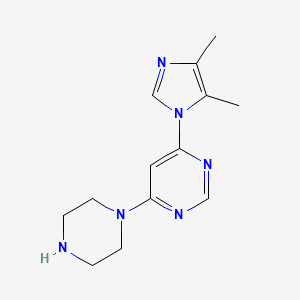

![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(3-nitrophenyl)oxalamide](/img/structure/B2690480.png)
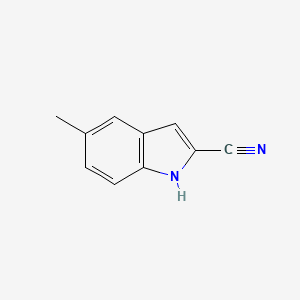
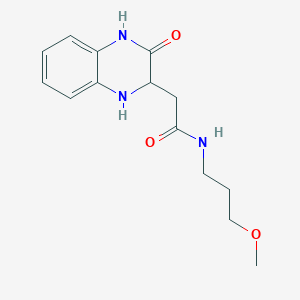
![4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-phenylpyrimidine](/img/structure/B2690487.png)